Kushenin

Description

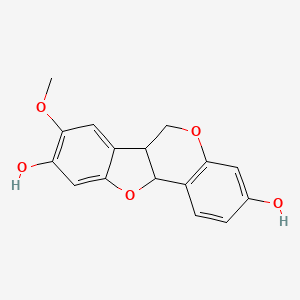

Structure

3D Structure

Properties

Molecular Formula |

C16H14O5 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C16H14O5/c1-19-15-5-10-11-7-20-13-4-8(17)2-3-9(13)16(11)21-14(10)6-12(15)18/h2-6,11,16-18H,7H2,1H3 |

InChI Key |

NYGZYUAVZPIKBZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C3COC4=C(C3O2)C=CC(=C4)O)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3COC4=C(C3O2)C=CC(=C4)O)O |

Synonyms |

kushenin |

Origin of Product |

United States |

Biosynthesis and Chemoenzymatic Pathways of Kushenin

Identification of Key Biosynthetic Precursors for Kushenin

Pterocarpans, including this compound, are synthesized from L-phenylalanine through a series of enzymatic steps mdpi.com. The general phenylpropanoid pathway converts phenylalanine into cinnamic acid, which is then further modified. Key precursors in the isoflavonoid (B1168493) branch leading to pterocarpans include chalcones and isoflavonoids mdpi.com. Specifically, isoliquiritigenin (B1662430) and liquiritigenin (B1674857) are produced from chalcones and serve as precursors for isoflavonoid biosynthesis mdpi.com. The pathway proceeds through isoflavone (B191592), isoflavanone, and isoflavanol intermediates before the pterocarpan (B192222) nucleus is formed kfnl.gov.sa.

Elucidation of Enzymatic Steps in this compound Biosynthesis

The biosynthesis of pterocarpans involves a series of enzymes. The general phenylpropanoid pathway utilizes enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) mdpi.com. In the legume-specific isoflavonoid pathway, key enzymes include chalcone (B49325) synthase (CHS), chalcone reductase (CHR), chalcone isomerase (CHI), isoflavone synthase (IFS), and isoflavone reductase (IFR) mdpi.com. These enzymes catalyze the conversion of phenylalanine through the various intermediates to produce pterocarpans mdpi.com. While the specific enzymatic steps leading directly to this compound from a general pterocarpan precursor are not explicitly detailed in the provided snippets, the general pathway for pterocarpan biosynthesis in S. flavescens involves these classes of enzymes mdpi.com.

Genetic Basis of this compound Biosynthesis: Gene Clusters and Regulatory Elements

The genes encoding the enzymes involved in the biosynthesis of isoflavonoids, including pterocarpans like this compound, have been studied in S. flavescens mdpi.comnih.gov. Transcriptome analysis has helped identify candidate genes involved in the biosynthesis of phenolic compounds, including isoflavonoids, in different organs of S. flavescens mdpi.comnih.gov. Studies have also performed genome-wide analysis of structural genes involved in legume-specific isoflavonoid biosynthesis, such as SfCHS, SfCHR, SfIFS, and SfIFR in S. flavescens mdpi.com.

While the concept of gene clusters for secondary metabolite biosynthesis is well-established in plants, and regulatory elements control gene expression in biosynthetic pathways, specific details about a dedicated gene cluster solely for this compound biosynthesis or its unique regulatory elements are not prominently featured in the provided search results biorxiv.orgnih.govnih.gov. However, the expression patterns of biosynthesis-related genes in different organs and developmental stages of S. flavescens have been reported mdpi.comnih.gov. Regulatory elements, such as cis-regulatory elements in promoter sequences, play a crucial role in controlling the tissue-specific and inducible expression of genes involved in plant secondary metabolism nih.govnih.govresearchgate.netelifesciences.org.

Chemoenzymatic Approaches for Modifying this compound Structures

Chemoenzymatic synthesis combines the specificity of enzymatic catalysis with the versatility of chemical transformations to create novel synthetic pathways mdpi.comnih.gov. This approach can be used to modify natural product structures, potentially including this compound, to generate derivatives with altered properties or enhanced activities nih.govbiorxiv.org. While the provided information discusses chemoenzymatic synthesis in general and its application to other compounds like ddhCTP and glycans, specific examples of chemoenzymatic approaches applied to the modification of this compound structures are not detailed nih.govrsc.orgyoutube.com. However, the principles of using enzymes in combination with chemical steps offer a potential route for generating structural analogs of this compound.

Metabolic Engineering Strategies for Enhanced this compound Production in Research Systems

Metabolic engineering aims to optimize genetic and regulatory processes within cells or organisms to increase the production of specific compounds wikipedia.orgrsc.org. Strategies commonly employed in metabolic engineering for natural product production include overexpressing genes encoding rate-limiting enzymes, blocking competing pathways, and heterologous gene expression in suitable host organisms nih.govwikipedia.orgresearchgate.netmdpi.com. Given that the genes involved in the isoflavonoid pathway in S. flavescens have been identified and characterized to some extent, metabolic engineering approaches could potentially be applied to enhance this compound production in S. flavescens cell cultures or heterologous systems mdpi.comnih.govbiorxiv.org. Elicitation with compounds like methyl jasmonate has been shown to induce the expression of pterocarpan biosynthetic genes and enhance pterocarpan production in S. flavescens cell cultures, demonstrating the potential for manipulating the pathway mdpi.com. While direct examples of metabolic engineering specifically for enhanced this compound production are not explicitly detailed, the identification of biosynthetic genes and the understanding of the pathway provide a foundation for such strategies.

Chemical Synthesis Strategies for Kushenin and Analogues

Total Synthesis Approaches for Kushenin

Total synthesis of natural products like this compound involves constructing the target molecule from simpler, commercially available starting materials through a series of controlled chemical reactions. This approach allows for the preparation of compounds that may be difficult or uneconomical to isolate from natural sources and provides a pathway to novel analogues not found in nature.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a fundamental strategy in organic synthesis planning. princeton.eduresearchgate.netewadirect.comwikipedia.org It involves working backward from the target molecule, disconnecting bonds in a logical manner to arrive at simpler precursor molecules. ewadirect.comwikipedia.org The goal is to simplify the target structure until readily available starting materials are identified. ewadirect.comwikipedia.org For this compound, a retrosynthetic analysis would consider the disconnections required to break down its tetracyclic pterocarpan (B192222) skeleton. Key disconnections might involve cleaving the ether linkages that form the furan (B31954) and pyran rings, as well as considering the introduction of the hydroxyl and methoxy (B1213986) groups at the appropriate positions and with the correct stereochemistry. nih.govwikipedia.orguni.lu Identifying key functional group interconversions (FGIs) and strategic bond formations are crucial steps in this process. ewadirect.com

Key Synthetic Intermediates and Reaction Pathways

The total synthesis of this compound would involve the preparation of key synthetic intermediates that allow for the controlled assembly of the final molecular framework. While specific detailed synthetic routes for this compound were not extensively detailed in the search results, the synthesis of complex natural products often relies on established methodologies for constructing heterocyclic rings and introducing functional groups with control over regioselectivity and stereoselectivity. researchgate.netlsu.edu Reaction pathways could involve various cyclization reactions to form the furan and pyran rings, potentially employing strategies like oxidative cyclization or intramolecular nucleophilic attack. The introduction of the methoxy group and hydroxyl groups would require specific reactions at designated positions on the aromatic or heterocyclic intermediates.

Stereoselective Synthesis of this compound

This compound possesses defined stereochemistry, specifically at the 6a and 11a positions of the pterocarpan core. wikipedia.org Achieving the correct relative and absolute stereochemistry is a critical aspect of its total synthesis. Stereoselective synthesis involves employing methods that favor the formation of one stereoisomer over others. organic-chemistry.orgnih.govbeilstein-journals.orgrsc.orgamazon.com This can be accomplished through various techniques, including the use of chiral catalysts, chiral auxiliaries, or by exploiting the inherent stereochemistry of starting materials. organic-chemistry.orgbeilstein-journals.org Diastereoselective and enantioselective reactions would be essential to control the configuration at the chiral centers during the construction of the tetracyclic system. organic-chemistry.orgnih.govbeilstein-journals.org

Semisynthetic Modifications of Natural this compound Scaffolds

Semisynthesis utilizes naturally occurring compounds as starting materials for chemical modifications to produce novel derivatives. nih.govwikipedia.org This approach is particularly valuable for complex natural products like those found in Sophora flavescens, where isolation from the natural source provides a readily available complex scaffold. wikipedia.orgwikipedia.orgwikipedia.orgontosight.aithegoodscentscompany.com Semisynthetic modifications of this compound or related pterocarpans from Sophora flavescens could involve targeted alterations to the hydroxyl or methoxy groups, or modifications to the aromatic rings. nih.govwikipedia.orguni.lu These modifications can be undertaken to improve properties such as solubility, metabolic stability, or to explore the impact of structural changes on biological activity. nih.govwikipedia.org While direct examples of semisynthesis specifically on this compound were not prominently found, the principle is widely applied to natural products to generate analogues with potentially enhanced characteristics or to facilitate SAR studies. nih.gov

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how changes in chemical structure affect biological activity. drughunter.comhumanjournals.come3s-conferences.org The design and synthesis of this compound analogues involve creating a series of compounds with targeted structural variations based on the core this compound scaffold. nih.govwikipedia.orguni.lu These variations can include altering the positions or types of functional groups (hydroxyl, methoxy), modifying the aromatic ring substitution patterns, or changing the heterocyclic ring systems. nih.govwikipedia.orguni.lu Synthetic strategies for analogue synthesis often employ modular approaches, allowing for the efficient generation of compound libraries. drughunter.com Techniques like parallel synthesis or combinatorial chemistry can be utilized to synthesize multiple analogues simultaneously. drughunter.com The synthesized analogues are then evaluated for their biological activities to establish relationships between their structures and observed effects. drughunter.comhumanjournals.com

Molecular and Cellular Mechanisms of Kushenin Action

Elucidation of Specific Molecular Targets of Kushenin

Research indicates that this compound and formulations containing it interact with a variety of molecular targets, influencing cellular processes. Potential targets identified for CKI, which includes this compound, in the treatment of gastric cancer include CCND1, PIK3CA, AKT1, MAPK1, ERBB2, and MMP2. researchgate.net In the context of cervical cancer, hub genes such as CXCL2, anti-vascular endothelial growth factor, and hexokinase 2 have been identified as therapeutic targets of CKI. nih.gov Molecular docking analysis has specifically suggested that this compound possesses good binding ability to Akt, p53, and Caspase 3. researchgate.net Furthermore, in studies concerning Hepatitis C virus (HCV), this compound has been shown to bind to the active pockets of the viral protein NS5A. nih.gov

Receptor Binding and Ligand-Target Interactions

Molecular docking simulations provide insights into the potential binding interactions of this compound and related compounds with various targets. These simulations have indicated that compounds present in CKI, including matrine (B1676216) and oxymatrine (B1678083), exhibit good binding activity to targets such as PIK3CA, AKT1, MAPK1, ERBB2, and MMP2. researchgate.net Specifically for this compound, molecular docking results have demonstrated its favorable binding to the active pockets of HCV NS5A. nih.gov Further molecular docking studies have confirmed that key active ingredients within CKI, such as matrine and oxymatrine, effectively bind to core targets like EGFR and ESR1. mdpi.com The suggested binding ability of this compound to Akt, p53, and Caspase 3, as revealed by molecular docking analysis, points towards potential direct interactions with these proteins. researchgate.net

Enzyme Inhibition and Activation Mechanisms

This compound has been shown to influence enzymatic activity, particularly in the context of viral replication. It inhibits the PI3K-Akt-mTOR pathway by directly inhibiting the viral protein NS5A in HCV-infected cells. nih.gov While research on this compound's direct enzymatic modulation is ongoing, studies on other compounds isolated from Sophora flavescens, the plant source of this compound, provide broader context. For instance, kushenol I and kushenol F have demonstrated inhibitory activities against GSK3β. researchgate.net Another compound, maackiain, has shown potent inhibitory activity against monoamine oxidase B. researchgate.net Some findings also suggest that compounds from Sophora flavescens can inhibit the activity of 17β-HSD and 3β-HSD enzymes. mdpi.com One study noted a potential for this compound to induce the activation of enzymatic activity of liver-specific drugs, although the precise mechanism was not detailed. spandidos-publications.com

Protein-Protein Interaction Modulation

This compound has been observed to modulate specific protein-protein interactions. A notable example is its ability to suppress the interaction between PI3K and NS5A in HCV-replicon cells. nih.gov Network pharmacology studies investigating the mechanisms of CKI, which contains this compound, have constructed protein-protein interaction (PPI) networks to understand the complex interplay of compounds and targets. nih.govwindows.netresearchgate.netdntb.gov.ua These networks highlight potential interactions influenced by the components of CKI, suggesting that this compound, as an active ingredient, may contribute to the modulation of various protein interactions within cellular pathways. The broader concept of modulating protein-protein interactions is recognized as a promising therapeutic strategy for various diseases. nih.govmdpi.com

Cellular Pathway Perturbations Induced by this compound

This compound and formulations containing it induce perturbations in several key cellular pathways, impacting processes critical for cell survival, growth, and death. CKI, with this compound as a component, has been shown to regulate biological pathways including the cell cycle, pathways involved in cancer progression, the PI3K-AKT signaling pathway, the mTOR signaling pathway, and the FoxO signaling pathway. researchgate.net Studies have also indicated that CKI perturbs cell cycle and DNA replication pathways. frontiersin.orgbiorxiv.org this compound itself has been reported to affect the PTEN/Akt pathway. pubmed.pro Its influence on these pathways contributes to its observed cellular effects.

Apoptosis Induction Mechanisms in Cellular Models

This compound has been demonstrated to induce apoptosis in cellular models, particularly in the context of viral infection. It contributes to increased apoptosis of HCV-infected cells by blocking the PI3K-Akt-mTOR pathway. nih.gov In cancer research, CKI, containing this compound, has been shown to promote apoptosis in cancer cells. nih.gov Matrine, a major alkaloid component found in Kushen, is known to promote the apoptotic rate in HepG2 cells, and its antitumor activities are likely mediated through the inhibition of cell proliferation and induction of apoptosis. scienceopen.comwikipedia.org Apoptosis is a programmed cell death process that can be initiated through intrinsic or extrinsic pathways, involving a cascade of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins such as p53 and members of the Bcl-2 family. aging-us.comwikipedia.orgfucoidan-life.com The suggested binding ability of this compound to Caspase 3, a key executioner caspase, further supports its role in triggering apoptotic processes. researchgate.net

Cell Cycle Regulation and Arrest Pathways

This compound, as a component of CKI, plays a role in perturbing the cell cycle and associated regulatory pathways. CKI has been shown to affect cell cycle and DNA replication pathways. frontiersin.orgbiorxiv.org It suppresses the protein levels of cell cycle regulatory proteins biorxiv.orgresearchgate.net and can induce cell cycle arrest. nih.gov The cell cycle is tightly controlled by the interplay of cyclin-dependent kinases (CDKs) and cyclin-CDK inhibitors (CKIs). kegg.jpgenome.jp DNA damage can activate checkpoint pathways involving proteins like ATM, Chk2, and p53, leading to cell cycle arrest. kegg.jpgenome.jp Oxymatrine, another significant alkaloid from Kushen, has also been shown to alter or arrest the cell cycle in various cancer cell lines. biorxiv.orgnih.gov The contribution of Kushen extract, from which this compound is derived, to the perturbation of cell cycle pathways in cancer cells underscores the potential of this compound in regulating cell cycle progression. frontiersin.org

Autophagy Modulation by this compound

Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and proteins. Studies on Compound Kushen Injection (CKI), which contains components from Sophora flavescens, have indicated its ability to induce cell autophagy. This process is characterized by the formation of double or multi-membrane cytosolic vesicles responsible for the degradation of cellular components researchgate.net. While research on this compound specifically and its direct modulation of autophagy is an area of ongoing investigation, the effects observed with CKI suggest that this compound, as a component, may contribute to this modulation researchgate.netnih.gov.

Inflammatory Signaling Pathway Regulation

This compound and extracts containing it have demonstrated the ability to regulate various inflammatory signaling pathways nih.govnih.govsemanticscholar.orguni.lu. Studies on Kushenlu (KSL), a distillation product from Sophora flavescens, have shown its protective effect against lipopolysaccharide (LPS)-induced small intestinal inflammation in rats scialert.netimrpress.com. This effect is partly achieved through the reduction of proinflammatory cytokines such as interleukin (IL)-1β, IL-6, and Tumor Necrosis Factor (TNF)-α scialert.netimrpress.com. KSL has been shown to reduce Toll-Like Receptor 4 (TLR4) expression and NF-κB activation in small intestinal tissues and cells scialert.netimrpress.com. The NF-κB pathway is a pivotal inflammatory pathway, and the inhibition of its activation, including the phosphorylation and degradation of IκBα, is a key mechanism by which Kushen and its components may attenuate inflammation nih.govimrpress.com.

Furthermore, studies involving Compound Kushen Injection (CKI) have indicated its significant enrichment in inflammatory pathways and its ability to reduce the expression of inflammatory factors like MCP1, TNF-α, and IL-1β in a rat model of radiation enteritis nih.gov. CKI treatment also inhibited NF-κB signaling and decreased the expression of p-p38 MAPK/p38 MAPK, suggesting involvement of the MAPK pathway in its anti-inflammatory effects nih.gov.

Data from studies on the anti-inflammatory effects of Sophora flavescens components highlight the impact on key inflammatory mediators:

| Inflammatory Mediator | Effect of Sophora flavescens Extracts/Components | Relevant Signaling Pathway |

| IL-1β | Decreased expression/secretion nih.govscialert.netimrpress.com | NF-κB, p38 MAPK nih.govimrpress.com |

| IL-6 | Decreased expression/secretion scialert.netimrpress.com | NF-κB imrpress.com |

| TNF-α | Decreased expression/secretion nih.govscialert.netimrpress.com | NF-κB imrpress.com |

| MCP1 | Decreased expression nih.gov | |

| TLR4 | Reduced expression scialert.netimrpress.com | Upstream of NF-κB imrpress.com |

| NF-κB p65 | Reduced activation/expression nih.govscialert.netimrpress.comnih.gov | |

| IκBα | Inhibition of phosphorylation/degradation nih.govimrpress.com | Regulator of NF-κB nih.govimrpress.com |

| p38 MAPK | Inhibition of activation nih.gov | Inflammatory pathway nih.gov |

Angiogenesis Modulation at the Cellular Level

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions. Research suggests that components from Sophora flavescens can modulate angiogenesis at the cellular level nih.govlipidmaps.orgmdpi.com. Studies on a novel flavonoid isolated from Kushen demonstrated anti-angiogenesis activity in human umbilical vein endothelial cells (ECV304) in vitro ingentaconnect.com. This compound inhibited key steps of the angiogenesis process, including proliferation, migration, adhesion, and tube formation ingentaconnect.com.

While specific studies focusing solely on this compound's direct impact on angiogenesis pathways like VEGF are less abundant in the immediate search results, the anti-angiogenic effects observed with other Sophora flavescens flavonoids suggest a potential for this compound to also influence these processes, possibly through related mechanisms ingentaconnect.com. VEGFA has been identified as a potential target in network pharmacology studies investigating the mechanisms of Sophora flavescens against inflammation, highlighting a potential link between inflammatory and angiogenic pathways modulated by these compounds nih.gov.

Gene Expression and Epigenetic Regulation by this compound

The biological effects of this compound can also be attributed to its influence on gene expression and potentially epigenetic mechanisms wikipedia.orgscialert.net.

Transcriptional and Translational Control Mechanisms

Studies using transcriptome analysis of cells treated with Sophora flavescens extracts have shown that components, including those likely present in this compound, can perturb the expression of genes involved in various cellular processes biorxiv.orgnih.govresearchgate.net. Specifically, Kushen extract has been shown to contribute to the downregulation of cell cycle- and DNA replication-related pathways biorxiv.orgnih.gov. This suggests that this compound may influence cell proliferation and survival by modulating the transcription and translation of genes critical for these functions biorxiv.orgnih.gov.

Furthermore, research has indicated that Kushen extract can affect the expression of genes like CYP1A1, a steroid metabolizing enzyme, and TP53, a tumor suppressor gene biorxiv.orgnih.gov. The downregulation of TP53 by Kushen suggests that apoptosis induced by Kushen-containing extracts may occur independently of the TP53 pathway biorxiv.orgnih.gov.

Data on gene expression modulation by Kushen extract (indicative of this compound's potential effects):

| Gene/Pathway | Effect of Kushen Extract | Cellular Process |

| Cell cycle-related genes/pathways | Downregulation biorxiv.orgnih.gov | Cell proliferation, division biorxiv.orgnih.gov |

| DNA replication-related genes/pathways | Downregulation biorxiv.orgnih.gov | DNA synthesis biorxiv.orgnih.gov |

| CYP1A1 | Upregulation biorxiv.orgnih.gov | Steroid metabolism biorxiv.orgnih.gov |

| TP53 | Downregulation biorxiv.orgnih.gov | Apoptosis, cell cycle control biorxiv.orgnih.gov |

Oxidative Stress Response Modulation by this compound in Cellular Systems

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a role in various diseases. Components from Sophora flavescens have demonstrated the ability to modulate the oxidative stress response in cellular systems nih.govmdpi.comnih.gov.

Studies on Compound Kushen Injection (CKI) in a rat model of radiation enteritis showed that CKI increased the activities of antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px), while decreasing the levels of Malondialdehyde (MDA), ROS, and Nitric Oxide (NO) nih.gov. This suggests that Kushen-containing extracts can enhance the cellular antioxidant defense system nih.gov.

Furthermore, research on oxymatrine, another component found in Sophora flavescens and sometimes referred to as this compound in older literature (though chemically distinct from the pterocarpan (B192222) this compound), has shown its ability to alleviate oxidative stress by inhibiting intracellular ROS formation and activating the Nrf2/HO-1 antioxidant signaling pathway mdpi.com. While this finding pertains to oxymatrine, it highlights the potential for other Sophora flavescens components, including this compound, to influence oxidative stress pathways.

Specific studies on a flavonoid from Kushen showed that its anti-angiogenesis activity was related to the down-regulation of ROS levels ingentaconnect.com. This indicates a direct link between the effects of Sophora flavescens components and the modulation of cellular oxidative stress.

Immunomodulatory Mechanisms of this compound in Preclinical Models

Preclinical studies have explored the immunomodulatory effects of this compound, primarily focusing on its impact on inflammatory responses and immune cell populations in various disease models. Research indicates that compounds found in Sophora Radix, the source of this compound, possess anti-inflammatory properties and can inhibit the expression of pro-inflammatory cytokines. nih.gov

Studies investigating Compound Kushen Injection (CKI), which contains components from Sophora Radix, in a rat model of radiation-induced gastrointestinal mucositis (GIM) demonstrated a reduction in the severity of GIM symptoms. nih.govnih.gov Histological analysis of intestinal tissues in CKI-administered rats revealed significantly less damaged villus epithelium and reduced numbers of apoptotic cells in the crypts. nih.govnih.gov Furthermore, CKI treatment led to decreased levels of inflammatory factors in the intestinal mucosa. nih.govnih.gov

Specific inflammatory mediators that were found to be decreased in preclinical models treated with this compound or related compounds include interleukin (IL)-1β and IL-6. nih.govnih.gov Myeloperoxidase (MPO)-producing cells in the intestinal mucosa were also reduced. nih.govnih.gov These findings suggest that this compound contributes to the reduction of inflammation by inhibiting key inflammatory cytokines and reducing the infiltration of inflammatory cells.

Another area of investigation involves the effect of this compound on immune cell populations. In a study examining the effect of this compound combined with adefovir (B194249) dipivoxil in patients with chronic hepatitis B, improvements in immune functions were observed. While this study was in patients, it provides context for the potential immunomodulatory effects of this compound. Comparisons of cellular and humoral immune functions showed that levels of CD4+, CD8+, and the CD4+/CD8+ ratio were higher in the group receiving the combination therapy. nih.govnih.gov Additionally, levels of immunoglobulin M (IgM), immunoglobulin G (IgG), and immunoglobulin A (IgA) were elevated. nih.govnih.gov Although this specific study was not a preclinical animal model, it highlights the potential of this compound to influence immune cell profiles and humoral immunity.

Research on oxymatrine, another alkaloid from Sophora flavescens, has also provided insights into potential immunomodulatory mechanisms relevant to this compound. Preclinical studies on inflammatory bowel disease (IBD) animal models have shown that oxymatrine can alleviate intestinal inflammation. frontiersin.orgresearchgate.net Meta-analysis of data from these studies indicated that oxymatrine significantly decreased levels of inflammatory indicators such as IL-6, IL-1β, tumor necrosis factor-α (TNF-α), nuclear factor-κB (NF-κB), and MPO activity in IBD animal models. researchgate.net Oxymatrine was also shown to improve the intestinal barrier. researchgate.net These findings on oxymatrine, a related compound, support the potential for this compound to exert anti-inflammatory and immunomodulatory effects through similar pathways, including the modulation of cytokine production and NF-κB signaling.

The observed reduction in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in preclinical models treated with this compound or related compounds is a key aspect of its immunomodulatory activity. These cytokines are central mediators of inflammation and play significant roles in the pathogenesis of various inflammatory conditions. mdpi.comjci.org The inhibition of NF-κB, as suggested by studies on oxymatrine, is a plausible mechanism by which this compound could reduce the expression of these pro-inflammatory cytokines, as NF-κB is a crucial transcription factor involved in the regulation of many inflammatory genes. frontiersin.org

Preclinical models are essential tools for dissecting the complex interactions between potential therapeutic compounds and the immune system. mdpi.cominsights.bionih.gov Studies using various animal models, such as rodent models of inflammation or disease, allow researchers to investigate the effects of this compound on immune cell trafficking, cytokine production, and tissue pathology in a living system. nih.govnih.govfrontiersin.orgresearchgate.net While direct preclinical data specifically and solely on isolated this compound's immunomodulatory mechanisms in a wide range of models is still developing, the evidence from studies on CKI and related alkaloids like oxymatrine strongly suggests that this compound contributes to the observed anti-inflammatory and immune-modulating effects of Sophora Radix extracts in preclinical settings.

Here is a summary of detailed research findings on the immunomodulatory effects in preclinical models:

| Preclinical Model | Compound/Extract Tested | Key Immunomodulatory Findings | Relevant Inflammatory Mediators Modulated |

| Radiation-induced GIM in Rats | Compound Kushen Injection | Reduced severity of GIM symptoms, less villus damage, reduced apoptotic cells in crypts. nih.govnih.gov | ↓ IL-1β, ↓ IL-6, ↓ MPO-producing cells |

| Inflammatory Bowel Disease (IBD) Models | Oxymatrine | Alleviated intestinal inflammation, improved intestinal barrier. frontiersin.orgresearchgate.net | ↓ IL-6, ↓ IL-1β, ↓ TNF-α, ↓ NF-κB, ↓ MPO |

Note: While the study on chronic hepatitis B involved patients, the immune function data provides supportive evidence for this compound's potential to influence immune cell populations and humoral immunity. nih.govnih.gov

Further dedicated preclinical studies focusing specifically on isolated this compound are needed to fully elucidate its precise molecular targets and cellular mechanisms within the immune system. However, the existing research on related extracts and compounds provides a strong foundation for understanding this compound's potential as an immunomodulatory agent in preclinical contexts.

Preclinical Pharmacological Activities and Biological Effects of Kushenin

Anti-Oncogenic Activities in In Vitro Cancer Models

Kushenin exhibits significant anti-cancer properties in a variety of laboratory settings, targeting fundamental processes of tumor progression such as proliferation, invasion, and resistance to therapy. patsnap.comfrontiersin.org

Antiproliferative Effects on Various Cancer Cell Lines

This compound has demonstrated broad-spectrum antiproliferative activity across a multitude of human cancer cell lines. Research indicates that it can inhibit the growth of cancers originating from the breast, lung, pancreas, liver, prostate, stomach, and colon, as well as various forms of leukemia and neuroblastoma. nih.govspandidos-publications.com The compound exerts its effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby halting the uncontrolled division of cancer cells. nih.govfrontiersin.org

In models of non-small cell lung cancer (NSCLC), this compound was found to reduce cell viability and colony formation, inducing apoptosis and arresting the cell cycle in the G0/G1 or G2/M phase. frontiersin.orgdovepress.com Similar effects were observed in castration-resistant prostate cancer cells (DU145 and PC-3), where proliferation was inhibited in a dose- and time-dependent manner. spandidos-publications.com For hepatocellular carcinoma, this compound was shown to repress cell viability and block the cell cycle at the G1/G0 checkpoint. nih.gov Studies on neuroblastoma cell lines (SK-N-LP, LA-N-1, and SK-N-JD) also confirmed that this compound suppresses proliferation by inducing G2/M cell cycle arrest. nih.gov Furthermore, in breast cancer cells, this compound inhibits proliferation through the regulation of pathways like the Wnt/β-catenin signaling pathway. frontiersin.org

| Cancer Type | Cell Line(s) | Observed Effects | Citations |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | H522, H1975, A549, NCI-H358 | Inhibited proliferation, induced apoptosis, caused G0/G1 or G2/M phase cell cycle arrest. | frontiersin.orgdovepress.com |

| Prostate Cancer (Castration-Resistant) | DU145, PC-3 | Inhibited proliferation in a dose- and time-dependent manner. | spandidos-publications.com |

| Hepatocellular Carcinoma (HCC) | Huh-7, HCCLM3 | Repressed cell viability, facilitated apoptosis, blocked cell cycle at G1/G0 checkpoint. | nih.gov |

| Neuroblastoma | SK-N-LP, LA-N-1, SK-N-JD | Suppressed proliferation and colony generation, induced G2/M phase cell cycle arrest. | nih.gov |

| Breast Cancer | MCF-7, 4T1 | Inhibited proliferation, induced apoptosis. | frontiersin.org |

Invasion and Metastasis Inhibition in Cell-Based Assays

A critical aspect of this compound's anti-oncogenic activity is its ability to inhibit cancer cell invasion and migration, which are key steps in the metastatic process. researchgate.netspandidos-publications.comnih.gov Preclinical studies have shown that this compound can suppress the metastatic potential of various tumor cells, including lung, prostate, pancreatic, and hepatocellular carcinoma cells. researchgate.netnih.govmdpi.com

The mechanisms underlying this inhibition are multifaceted. This compound has been found to negatively regulate the C-X-C chemokine receptor type 4 (CXCR4) signaling axis. mdpi.com Down-regulation of CXCR4 and its ligand CXCL12 can disrupt the pathways that guide cancer cells to distant sites. researchgate.netmdpi.com In lung, prostate, and pancreatic cancer cells, this compound treatment led to a decrease in the expression of both CXCR4 and matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes crucial for degrading the extracellular matrix to allow cell invasion. mdpi.com In castration-resistant prostate cancer cells, this compound's inhibitory effect on migration and invasion was linked to the regulation of the NF-κB signaling pathway. spandidos-publications.com Additionally, in non-small cell lung cancer and hepatocellular carcinoma, this compound has been shown to modulate specific non-coding RNA pathways, such as the circFUT8/miR-944/YES1 and circ_0027345/miR-345-5p/HOXD3 axes, respectively, to hamper cell migration and invasion. dovepress.comnih.gov

| Cancer Type | Cell Line(s) | Mechanism of Invasion/Metastasis Inhibition | Citations |

|---|---|---|---|

| Lung, Prostate, Pancreatic Cancer | A549, DU145, MIA PaCa-2 | Negative regulation of CXCR4 and MMP-9/2 expression; suppression of NF-κB. | mdpi.com |

| Prostate Cancer (Castration-Resistant) | DU145, PC-3 | Inhibition of the NF-κB signaling pathway. | spandidos-publications.com |

| Neuroblastoma | SK-N-LP, LA-N-1, SK-N-JD | Suppression of cell migration via upregulation of TRB3 and inhibition of PI3K/AKT activation. | nih.gov |

| Hepatocellular Carcinoma (HCC) | Huh-7, HCCLM3 | Regulation of the circ_0027345/miR-345-5p/HOXD3 axis. | nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | H522, H1975 | Regulation of the circFUT8/miR-944/YES1 axis. | dovepress.com |

Chemosensitization and Radiosensitization Mechanisms in Preclinical Settings

Beyond its direct anti-tumor effects, this compound has shown promise as an agent that can enhance the efficacy of conventional cancer therapies. patsnap.comnih.gov This is known as chemosensitization or radiosensitization. Preclinical studies report that matrine (B1676216) alkaloids can increase the sensitivity of non-small cell lung cancer (NSCLC) cells to chemotherapy. nih.gov The proposed mechanism involves interfering with DNA damage repair processes within the cancer cells, which makes them more vulnerable to the effects of chemotherapeutic drugs. nih.gov

In other models, this compound has been shown to reverse drug resistance. For example, it can overcome adriamycin resistance in breast cancer cells (MCF-7/ADR) by modulating the PI3K/AKT signaling pathway, leading to the accumulation of the chemotherapy drug within the cells and inducing apoptosis. frontiersin.org It also enhances the inhibitory effects of EGFR inhibitors like afatinib (B358) in lung cancer cells with specific mutations. frontiersin.org A key pathway implicated in these sensitizing effects is the inhibition of NF-κB, a transcription factor that controls genes involved in cell survival and treatment resistance. patsnap.com By inhibiting NF-κB, this compound can suppress cancer cell growth and increase their sensitivity to chemotherapy. patsnap.com While there are suggestions that this compound may have a role in adjuvant chemoradiotherapy, specific preclinical evidence focusing solely on its radiosensitizing effects is less detailed. nih.gov

Anti-Inflammatory Effects in Preclinical In Vitro and In Vivo Models

This compound possesses potent anti-inflammatory properties, which have been documented in various preclinical models of inflammation. nih.govfrontiersin.org Its mechanisms involve the modulation of key inflammatory mediators and the regulation of immune cell activity.

Cytokine and Chemokine Production Modulation

A primary mechanism of this compound's anti-inflammatory action is its ability to regulate the production of cytokines and chemokines, which are signaling proteins that orchestrate the inflammatory response. This compound has been shown to consistently inhibit the expression and secretion of pro-inflammatory cytokines. nih.govpatsnap.com In models of colitis and in activated immune cells, treatment with this compound significantly reduced levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-17A (IL-17A). nih.govnih.gov By suppressing these key cytokines, this compound can dampen the inflammatory cascade and mitigate associated tissue damage. nih.govpatsnap.com

Conversely, this compound can also promote the production of anti-inflammatory cytokines. frontiersin.orgfrontiersin.org In models of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, this compound treatment led to an increase in Interleukin-10 (IL-10) and Interleukin-4 (IL-4). frontiersin.orgfrontiersin.org It also induces the production of other immunomodulatory molecules like Interleukin-27 (IL-27) and Interferon-beta (IFN-β). frontiersin.org

Its effect on chemokines, which are responsible for recruiting immune cells to sites of inflammation, is also significant. In the EAE model, this compound treatment reduced the levels of the chemokines CCL2 and CXCL10, which are crucial for attracting monocytes, macrophages, and T cells into the central nervous system. nih.gov Interestingly, in a model of Hepatitis B virus infection, this compound was found to increase the expression of the inflammatory chemokine CXCL8, suggesting its modulatory role can be context-dependent. tandfonline.com

| Cytokine/Chemokine | Effect of this compound | Preclinical Model/Cell Type | Citations |

|---|---|---|---|

| TNF-α | Inhibition/Reduction | Colitis models, Leukemia cells, RA models | nih.govpatsnap.comnih.govnih.gov |

| IL-1β | Inhibition/Reduction | Colitis models, RA models | nih.govfrontiersin.org |

| IL-6 | Inhibition/Reduction | Colitis models, Leukemia cells, Lung cancer cells | nih.govfrontiersin.orgnih.gov |

| IL-17A | Inhibition/Reduction | Colitis models | nih.gov |

| IL-10 | Increase/Promotion | EAE models, RA models | frontiersin.orgfrontiersin.org |

| IL-4 | Increase/Promotion | EAE models, RA models | frontiersin.orgfrontiersin.org |

| IFN-β | Increase/Promotion | EAE models | frontiersin.org |

| IL-27 | Increase/Promotion | EAE models (in CD11b+ cells) | frontiersin.org |

| CCL2 | Reduction | EAE models | nih.gov |

| CXCL10 | Reduction | EAE models | nih.gov |

| CXCL8 | Increase | Hepatitis B-infected cells | tandfonline.com |

Immune Cell Activation and Migration Regulation

This compound exerts regulatory control over the activation and migration of various immune cells. In models of rheumatoid arthritis, this compound helps to balance the Th1/Th2 axis by reducing Th1-associated cytokines and increasing Th2 cytokines. frontiersin.org A key finding is this compound's ability to regulate the activity of Natural Killer (NK) cells. In leukemia models, it enhanced the cytotoxicity of NK cells against tumor cells by up-regulating the expression of activating ligands (NKG2DLs) on the leukemia cells while decreasing the expression of pro-inflammatory cytokines by the NK cells themselves. nih.gov This suggests a mechanism where this compound can boost the anti-tumor function of NK cells while controlling excessive inflammation. nih.gov

Antifibrotic Activities in Preclinical Models

This compound has demonstrated notable antifibrotic properties, particularly in preclinical models of liver fibrosis. Research indicates its potential to delay the progression of liver fibrosis. nih.gov Studies combining this compound with other therapeutic agents have been explored to enhance its effects in mitigating liver injury and fibrosis. researchgate.net In experimental settings, this compound-containing preparations have shown superior outcomes in addressing hepatic fibrosis compared to some other agents. scispace.com

The mechanisms underlying these antifibrotic effects are linked to its broader biological activities, including anti-inflammatory and antiviral actions, which can reduce the initial stimuli for fibrogenesis in the liver. nih.govalternative-therapies.com Preclinical liver fibrosis is often induced using chemical agents like carbon tetrachloride (CCl4) or dimethylnitrosamine (DMN) to create reproducible models of liver injury and subsequent scarring, which serve as a platform to evaluate the efficacy of potential antifibrotic compounds like this compound. nih.govnih.gov

Table 1: Summary of Antifibrotic Activity of this compound in Preclinical Evidence

| Model/Context | Finding | Reference |

| Chronic Hepatitis B | Combination therapy including this compound may delay the progression of liver fibrosis. | nih.gov |

| Liver Injury Models | This compound has been utilized for its therapeutic potential against liver injury and fibrosis. | researchgate.net |

| Comparative Studies | This compound-based treatments for hepatic fibrosis have shown favorable outcomes compared to other therapies. | scispace.com |

Neuroprotective Effects in Experimental Models

Based on available scientific literature, dedicated preclinical studies focusing specifically on the neuroprotective effects of the isolated compound this compound are limited. While research into the neuroprotective potential of various natural compounds is extensive, direct evidence detailing this compound's activity in experimental models of neurodegeneration is not widely documented.

Antiviral and Antimicrobial Activities in Preclinical Research

This compound has been identified as a potent antiviral agent in preclinical research, with significant activity demonstrated against the Hepatitis B (HBV) and Hepatitis C (HCV) viruses. scienceopen.comdaneshyari.com Modern pharmacological studies confirm that this compound possesses antiviral, anti-inflammatory, and antitumor effects. scienceopen.com

The anti-HBV mechanism is multifaceted. This compound is understood to block the adsorption of the hepatitis virus and its entry into cells. scienceopen.com It also inhibits the expression and secretion of key viral antigens (HBsAg, HBeAg) and viral DNA (HBV-DNA) from infected hepatocytes. scienceopen.com Further mechanistic insights suggest it may interfere with the packaging of the HBV RNA nucleocapsid and inhibit the activity of viral DNA polymerase. nih.gov Additionally, this compound may inhibit the expression of heat-stress cognate 70, a host protein essential for HBV replication. nih.gov In the context of HCV, research has shown that this compound can induce apoptosis (programmed cell death) in HCV-infected cells. daneshyari.com

Beyond its antiviral properties, this compound is also suggested to have broader antimicrobial effects. A patent for a biological pesticide formulation listed this compound as an active component with an inhibitory effect on multiple pathogenic bacteria. google.com The alkaloids derived from its source plant, Sophora flavescens, are known to have general antibacterial and antiviral properties. alternative-therapies.com

Table 2: Antiviral Mechanisms of this compound in Preclinical Research

| Virus | Proposed Mechanism of Action | Reference |

| Hepatitis B Virus (HBV) | Blocks viral adsorption and entry into host cells. | scienceopen.com |

| Inhibits expression and secretion of HBsAg, HBeAg, and HBV-DNA. | scienceopen.com | |

| Interferes with the packaging of the viral RNA nucleocapsid. | nih.gov | |

| Inhibits viral DNA polymerase activity. | nih.gov | |

| Inhibits the expression of host protein heat-stress cognate 70 required for viral replication. | nih.gov | |

| Hepatitis C Virus (HCV) | Induces apoptosis in infected host cells. | daneshyari.com |

Cardiovascular System Modulation in Experimental Models

Specific preclinical studies detailing the direct effects of this compound on the cardiovascular system are not extensively available in the reviewed scientific literature. While experimental models are widely used to assess how various substances modulate cardiovascular functions like cardiac contractility and vascular tone, dedicated research on this compound in this area is limited. nih.govnih.gov

Metabolic Regulation and Effects on Glucose/Lipid Homeostasis in Preclinical Studies

The role of this compound in metabolic regulation, including its effects on glucose and lipid homeostasis, has not been a primary focus of available preclinical studies. The intricate relationship between glucose and lipid metabolism is a key area of research for metabolic diseases like diabetes and non-alcoholic fatty liver disease, but specific data on this compound's involvement is not widely documented. mdpi.comresearchgate.nete-dmj.org

Structure Activity Relationship Sar Studies of Kushenin and Its Analogues

Identification of Pharmacophore Features in Kushenin

A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. babrone.edu.in The identification of a pharmacophore is a critical step in understanding a compound's mechanism of action and in designing new drugs. babrone.edu.in

A pharmacophore model for a set of active molecules represents the common denominator of their interaction features. babrone.edu.in For this compound and its analogues, a pharmacophore model would highlight the spatial arrangement of these key features that is optimal for binding to its biological target. core.ac.uk

Impact of Functional Group Modifications on Biological Activities

Systematic modification of the functional groups on a lead compound is a fundamental strategy in medicinal chemistry to probe the SAR and optimize the compound's properties. georgiasouthern.edu Even minor changes to a functional group can significantly alter a molecule's electronic properties, solubility, and steric profile, which in turn can have a profound impact on its biological activity. ashp.orgresearchgate.net

For instance, the introduction of different substituents on the aromatic rings can modulate the molecule's hydrophobicity and electronic properties. nih.gov The modification of hydroxyl groups, for example by esterification, can affect the compound's ability to form hydrogen bonds and also influence its pharmacokinetic properties, such as oral absorption. ashp.org The following table summarizes the potential impact of modifying key functional groups in this compound.

| Functional Group | Potential Modification | Expected Impact on Biological Activity |

| Hydroxyl Groups | Esterification, Etherification, Removal | Alteration of hydrogen bonding capacity, potential for pro-drug strategy, modified solubility. |

| Methoxy (B1213986) Group | Demethylation, Replacement with other alkoxy groups | Changes in steric bulk and electronic properties, potential for altered target interactions. |

| Aromatic Rings | Introduction of various substituents (e.g., halogens, alkyl groups) | Modulation of hydrophobicity, electronic effects, and potential for new interactions with the target. |

| Prenyl Group | Saturation, Isomerization, Replacement with other lipophilic groups | Altered lipophilicity and steric interactions within the binding pocket. |

Systematic synthesis and biological evaluation of such analogues are essential to build a comprehensive SAR profile for this compound. georgiasouthern.edu

Stereochemical Influences on this compound's Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in drug action. nih.govmhmedical.com Since biological systems, such as enzymes and receptors, are chiral environments, they can differentiate between the enantiomers of a chiral drug. nih.gov This can lead to significant differences in the pharmacological and pharmacokinetic properties of the enantiomers. researchgate.netijpsjournal.com

This compound possesses chiral centers, meaning it can exist as different stereoisomers. It is widely recognized that different stereoisomers can have distinct biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. nih.govresearchgate.net Therefore, the stereochemistry of this compound is a crucial factor to consider in its SAR.

The different spatial arrangements of the substituents around the chiral centers can lead to different binding affinities and modes of interaction with the target protein. researchgate.net One enantiomer might fit perfectly into the binding site, while the other may have a weaker interaction or even bind to a different target altogether. nih.gov

The following table outlines the potential implications of stereochemistry on the pharmacological profile of this compound.

| Aspect | Influence of Stereochemistry |

| Pharmacodynamics | One enantiomer may exhibit higher affinity and/or efficacy for the biological target. The enantiomers may have different mechanisms of action or interact with different targets. |

| Pharmacokinetics | The absorption, distribution, metabolism, and excretion of the enantiomers can differ, leading to different plasma concentrations and duration of action. |

| Toxicity | One enantiomer may be responsible for the therapeutic effect, while the other could be inactive or contribute to adverse effects. |

Investigating the biological activities of the individual stereoisomers of this compound is essential for a complete understanding of its pharmacological profile and for the development of a potentially more effective and safer single-enantiomer drug. nih.govchapman.edu

Design Principles for Enhanced Potency or Selectivity based on SAR

The insights gained from SAR studies are used to guide the rational design of new analogues with improved properties, such as enhanced potency or selectivity. numberanalytics.com By understanding which structural features are critical for activity, medicinal chemists can make targeted modifications to optimize the lead compound. openaccessjournals.com

Several design strategies can be employed based on the SAR of this compound:

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent compounds. openaccessjournals.com

Scaffold Hopping: This strategy entails replacing the core structure (scaffold) of this compound with a different one while maintaining the key pharmacophoric features. This can lead to new compounds with improved properties. numberanalytics.com

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

The goal of these design principles is often to improve the selectivity of the compound for its intended target over other related targets. nih.gov This can be achieved by exploiting subtle differences in the binding sites of these targets. nih.gov For example, introducing a bulky group at a position where the target has a large hydrophobic pocket, while an off-target has a smaller pocket, can enhance selectivity. nih.gov Similarly, optimizing electrostatic interactions can also lead to improved selectivity. nih.gov

Computational Approaches to this compound SAR: Docking and Molecular Dynamics

Computational methods are powerful tools in modern drug discovery and play a significant role in SAR studies. openaccessjournals.comoncodesign-services.com Molecular docking and molecular dynamics (MD) simulations are two key computational techniques used to understand and predict how a ligand interacts with its biological target. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a target protein. nih.govfrontiersin.org For this compound, docking studies can be used to:

Identify the likely binding site on its target protein. daneshyari.com

Predict the binding affinity of this compound and its analogues. dntb.gov.ua

Elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-protein interaction over time. mdpi.comnih.govnih.gov These simulations can:

Assess the stability of the docked pose of this compound in the binding site. nih.gov

Reveal conformational changes in the protein upon ligand binding. biorxiv.org

Provide insights into the thermodynamics and kinetics of the binding process. nih.gov

By combining computational approaches with experimental data, a more comprehensive understanding of the SAR of this compound can be achieved, accelerating the design and discovery of new and improved analogues. nih.govoncotarget.com

Advanced Analytical Methodologies for Kushenin Research

Chromatographic Techniques for Separation and Purification of Kushenin for Research

Chromatographic techniques are widely employed to separate components within a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov This principle is vital for isolating this compound from complex matrices, such as plant extracts, for subsequent research and analysis. unite.it

High-Performance Liquid Chromatography (HPLC) in Research Quantitation

High-Performance Liquid Chromatography (HPLC) is a powerful liquid chromatography technique frequently used for both qualitative and quantitative analysis of compounds. nih.govwaters.com In research, HPLC is extensively applied for the quantitation of various substances, including natural products like this compound. nih.govnih.govmyfoodresearch.com The method involves separating components based on their interaction with a stationary phase as they are carried by a liquid mobile phase. nih.gov Quantitative analysis using HPLC is typically performed by creating a calibration curve based on standard samples, allowing researchers to determine the concentration of the analyte in unknown samples by comparing peak areas or heights. waters.comjasco-global.com This technique offers high sensitivity and selectivity, making it suitable for complex samples. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile or semi-volatile compounds. nih.govijpsjournal.comnih.gov For compounds that are not inherently volatile, such as many natural products, chemical derivatization is often required to convert them into volatile derivatives before GC analysis. researchgate.netajrsp.comjfda-online.com This process involves modifying functional groups to increase volatility and thermal stability, thereby improving separation and detection. ajrsp.comjfda-online.com While the direct application of GC for native this compound might be limited due to its structure, derivatization techniques could potentially enable its analysis or the analysis of its volatile degradation products or related compounds in research. GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification of separated components. nih.govresearchgate.netnih.gov

Countercurrent Chromatography (CCC) for Preparative Isolation

Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid partition chromatography technique that does not utilize a solid support as a stationary phase. globalresearchonline.netresearchgate.netmdpi.com This solid support-free nature eliminates irreversible adsorption of compounds, which can be a limitation in traditional column chromatography, leading to higher sample recovery. globalresearchonline.netmdpi.com CCC is particularly valuable for the preparative isolation and purification of natural products from complex extracts on a larger scale for research purposes. researchgate.netmdpi.comnih.gov The separation is based on the differential partitioning of analytes between two immiscible liquid phases. globalresearchonline.netmdpi.com This technique is versatile and can handle a wide range of compounds, making it suitable for isolating bioactive phytochemicals. globalresearchonline.netresearchgate.net

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic techniques are essential analytical tools that provide information about the structure, composition, and properties of compounds by examining their interaction with electromagnetic radiation. solubilityofthings.comazooptics.comcore.ac.uk These methods are indispensable for the structural elucidation of natural products like this compound in research. orientaljphysicalsciences.orgnih.gov

Nuclear Magnetic Resonance (NMR) for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of organic molecules. analytica-world.comresearchgate.netmdpi.com It provides detailed information about the arrangement of atoms and their connectivity within a molecule based on the magnetic properties of atomic nuclei. nih.govanalytica-world.com In research on compounds like this compound, NMR, including advanced one-dimensional (1D) and two-dimensional (2D) techniques (such as HMQC, HMBC, and ROESY), is crucial for confirming proposed structures and investigating their three-dimensional conformation. orientaljphysicalsciences.orgresearchgate.netmdpi.com Computational methods are increasingly used alongside experimental NMR data to aid in structural elucidation and validate assignments, particularly for complex or conformationally flexible molecules. researchgate.netfrontiersin.org

Mass Spectrometry (MS) for Metabolomics and Proteomics Research

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. azooptics.comanalytica-world.com When coupled with separation techniques like chromatography (e.g., LC-MS or GC-MS), MS is a powerful tool for identifying and quantifying components in complex mixtures. nih.govmdpi.com In the context of natural product research, MS is vital for structural confirmation and can be applied in metabolomics and proteomics studies. nih.govwistar.orgmpg.de Metabolomics involves the comprehensive study of metabolites within a biological system, while proteomics focuses on the large-scale study of proteins. nih.govmpg.derevespcardiol.org MS-based approaches are fundamental to both fields, enabling the identification and relative or absolute quantification of numerous compounds. mdpi.comwistar.org For this compound research, MS can aid in identifying the compound itself, potential metabolites, or interacting proteins, contributing to a broader understanding of its biological context. nih.gov

Table: Analytical Techniques and Their Applications in this compound Research

| Technique | Primary Application in Research | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Separation, Purification, Quantitative Analysis | Identification and concentration of components. waters.comjasco-global.com |

| Gas Chromatography (GC) | Separation of volatile compounds (often after derivatization) | Identification and quantification of volatile analytes. researchgate.net |

| Countercurrent Chromatography (CCC/HSCCC) | Preparative isolation and purification of natural products | Isolation of pure compounds from complex mixtures. researchgate.netmdpi.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, Conformational studies | Detailed molecular structure and spatial arrangement. nih.govanalytica-world.com |

| Mass Spectrometry (MS) | Molecular weight determination, Structural confirmation | Mass-to-charge ratio, elemental composition. azooptics.comanalytica-world.com |

| MS in Metabolomics/Proteomics | Large-scale analysis of metabolites and proteins in biological systems | Identification and quantification of numerous biomolecules. nih.govmpg.de |

UV-Vis and IR Spectroscopy in Mechanistic Investigations

UV-Vis spectroscopy is a technique that measures the absorption or transmission of UV or visible light through a sample, providing information about the sample's composition and concentration. technologynetworks.commdpi.com Changes in peak absorbance wavelengths can be useful in examining structural changes and characterizing compounds. technologynetworks.com

Infrared (IR) spectroscopy provides information about the characteristic molecular vibrations of specific groups in molecules. nih.govspectroscopyeurope.com It is a valuable tool for characterizing chemical structure and arrangement, and can be used to study interactions between molecules. spectroscopyeurope.com In mechanistic investigations, IR spectroscopy can reveal changes in chemical bonding and functional groups during a reaction or interaction, helping to elucidate reaction pathways and intermediate formation. osti.govruhr-uni-bochum.deorganic-chemistry.org For instance, in studies of catalytic reactions, in situ IR spectroscopy can demonstrate how reactants adsorb to active sites and how intermediates are formed. osti.gov Similarly, IR spectroscopy has been used to study the interaction of molecules with plant cuticles by identifying functional groups and their environments. spectroscopyeurope.com While general applications of UV-Vis and IR spectroscopy in mechanistic studies are well-documented, specific detailed research findings on the use of these techniques directly in the mechanistic investigation of this compound were not prominently found in the search results. However, these spectroscopic methods are fundamental in natural product research for compound identification and purity assessment, which are prerequisite steps for mechanistic studies.

Bioanalytical Methods for Quantitation of this compound in Complex Biological Matrices (for preclinical research)

Quantifying natural compounds like this compound in biological matrices such as plasma, serum, or tissue is critical for preclinical research, including pharmacokinetic and metabolism studies. Bioanalytical methods must be sensitive, selective, and robust to handle the complexity of these samples.

LC-MS/MS Method Development for In Vitro and In Vivo Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the qualitative and quantitative analysis of compounds in biological samples due to its high sensitivity and selectivity. lcms.cznih.govresearchgate.net It is particularly effective for quantifying target analytes at low levels in complex matrices. lcms.cz The technique involves separating the sample components by liquid chromatography before they are introduced into a tandem mass spectrometer for detection and quantification. researchgate.net

LC-MS/MS methods for quantitating compounds in biological matrices typically involve sample preparation steps to extract and clean up the analyte from the matrix. lcms.cznih.gov Common sample preparation procedures include liquid-liquid extraction. lcms.czjapsonline.com Method development involves optimizing parameters such as chromatography conditions (e.g., column, mobile phase) and mass spectrometry parameters (e.g., ionization mode, multiple reaction monitoring transitions) to achieve adequate sensitivity, specificity, accuracy, and precision. japsonline.commdpi.com

LC-MS/MS has been successfully applied for the quantitation of various compounds in both in vitro and in vivo biological samples. nih.govnih.govmdpi.commdpi.comresearchgate.net For example, LC-MS/MS methods have been developed and validated for quantifying drugs and metabolites in plasma and serum, with demonstrated accuracy and precision. japsonline.commdpi.com The sensitivity of LC-MS/MS allows for the detection of analytes at low ng/mL levels. lcms.czmdpi.com While the search results confirm the general applicability and importance of LC-MS/MS in quantifying compounds in biological matrices for preclinical research, specific details on LC-MS/MS method development and application specifically for this compound in biological matrices were not extensively detailed in the provided snippets, although this compound is mentioned in the context of LC-MS/MS analysis in some studies. researchgate.netscispace.com

Immunoassays for this compound Detection (if applicable in research)

Immunoassays are analytical methods that utilize antibody-antigen interactions for the detection of target analytes. researchgate.netresearchgate.net These assays can offer high sensitivity and specificity and are widely applied in various fields, including healthcare and pharmaceutical industries. researchgate.netresearchgate.net Common immunoassay formats include enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassay (LFIA). ui.ac.idscielo.brnih.gov Immunoassays are often used for detecting specific proteins, antibodies, or other biomolecules. researchgate.netui.ac.idnih.gov While immunoassays are powerful tools for detecting specific substances, their applicability for the detection of small molecules like this compound depends on the availability of specific antibodies that can bind to this compound. The search results did not provide specific information on the development or application of immunoassays for the detection of this compound in research.

Microscopic and Imaging Techniques in this compound Research (e.g., cellular uptake, localization)

Microscopic and imaging techniques are essential for visualizing biological processes at the cellular and subcellular levels, providing insights into the cellular uptake, distribution, and localization of compounds. numberanalytics.comresearchgate.netfrontiersin.orgmit.edu Fluorescence microscopy, including confocal laser scanning microscopy (CLSM), is commonly used to study cellular uptake and intracellular localization of labeled molecules or nanoparticles. researchgate.netfrontiersin.orgmdpi.comnih.gov By labeling the compound of interest with a fluorescent probe, researchers can visualize its entry into cells and its distribution within different cellular compartments. researchgate.netnih.gov

High-throughput microscopy platforms combined with automated image analysis can be used to quantify cellular uptake in a large number of cells. frontiersin.orgmit.edu These techniques allow for the study of factors influencing cellular uptake and the precise localization of compounds within cells. mit.edumdpi.comnih.gov Other imaging techniques like ultrasound, MRI, and CT are typically used for macroscopic localization of implants or anatomical structures rather than the cellular or subcellular localization of small molecules like this compound. nih.govresearchgate.netentokey.comtdl.org While the search results highlight the utility of various microscopic and imaging techniques for studying cellular uptake and localization in general biological research, specific studies detailing the application of these methods specifically to investigate the cellular uptake or localization of this compound were not found.

Future Directions and Emerging Research Avenues for Kushenin

Exploration of Novel Molecular Targets and Signaling Pathways

Current research has started to identify potential molecular targets and signaling pathways influenced by Kushenin, often within the context of Compound Kushen Injection (CKI), a traditional Chinese medicine preparation containing this compound and other compounds. For instance, network pharmacology studies on CKI for breast cancer treatment have predicted key targets such as HSD11B1, DPP4, MMP9, CDK1, MMP2, PTGS2, and CA14, and implicated pathways including cancer pathways, estrogen signaling pathway, and TNF signaling pathway. nih.gov Another study on CKI for radiation enteritis suggested Cannabinoid Receptor 1 (CB1) as a potential target, with predictions of interactions between CB1 and CKI components, including this compound. nih.gov The PI3K-Akt and p53 signaling pathways have also been highlighted as important anti-cancer pathways potentially affected by CKI active components. nih.gov Further research is needed to isolate the specific effects of this compound on these identified targets and pathways and to discover novel molecular interactions. This could involve high-throughput screening assays, affinity chromatography, and advanced computational modeling to predict and validate binding partners. Delving deeper into the downstream effects of this compound's interaction with these targets will be crucial for elucidating its complete mechanism of action.

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

Advancing the understanding of this compound's mechanisms necessitates the development and utilization of more sophisticated preclinical models. While some studies have employed cell lines and animal models like zebrafish xenografts to investigate the effects of Kushen or CKI pubmed.pro, there is a need for models that more closely mirror human physiology and disease complexity. This includes developing advanced in vitro models such as organ-on-a-chip systems or 3D cell cultures that can recapitulate the cellular microenvironment and interactions relevant to specific diseases. scantox.com For in vivo studies, utilizing patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs) could provide more translatable insights into this compound's efficacy and mechanisms in a more physiologically relevant context. scantox.commdpi.comnih.gov These models would be invaluable for conducting detailed mechanistic studies, including investigating pharmacokinetic and pharmacodynamic profiles of this compound, and assessing its impact on specific cell populations and molecular events. nih.gov Mechanistic models, which outline the detailed inner workings of a system, can improve preclinical translatability and reduce the need for extensive in vivo experimentation by providing insights into internal biological processes. verisimlife.com

Rational Design of Next-Generation this compound-Based Research Tools and Probes

The development of specific research tools and probes based on this compound would significantly facilitate the investigation of its biological activities. Rational design strategies can be employed to create fluorescent probes, activity-based probes, or affinity probes that can selectively bind to or report on this compound's molecular targets. xmu.edu.cnresearchgate.netnih.govfrontiersin.orgnih.gov These tools would enable real-time imaging, tracking, and identification of this compound's distribution, binding partners, and downstream effects in living cells and organisms. Such probes could be designed to be highly selective and stable, allowing for long-term measurements and detailed mechanistic studies. xmu.edu.cnresearchgate.netfrontiersin.org Furthermore, the rational design approach could lead to the synthesis of modified this compound derivatives with enhanced potency, selectivity, or altered pharmacokinetic properties, providing valuable tools for dissecting specific aspects of this compound's pharmacology.

Investigation of this compound Synergism with Other Investigational Compounds in Preclinical Studies

Given that this compound is often studied as a component of multi-compound preparations like CKI, investigating its synergistic effects with other investigational compounds is a critical future direction. Studies on CKI have indicated that its therapeutic effect is likely due to the combined effects of multiple components, targets, and pathways. nih.gov Research using network pharmacology and experimental validation has explored the synergistic mechanisms of CKI components in treating conditions like breast cancer, suggesting that active compounds including this compound can regulate multiple signaling pathways and targets. researchgate.net Future preclinical studies should focus on systematically evaluating the synergistic potential of isolated this compound with other therapeutic agents, both natural and synthetic, in relevant disease models. This could involve combination studies in vitro to assess enhanced efficacy or reduced toxicity, followed by in vivo studies to confirm synergistic effects and explore underlying mechanisms. researchgate.netfrontiersin.org Identifying beneficial combinations could pave the way for developing more effective multi-component therapies.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research

Applying comprehensive omics technologies will provide a systems-level understanding of this compound's biological impact. Genomics, transcriptomics, proteomics, and metabolomics can collectively reveal how this compound affects gene expression, protein profiles, and metabolic pathways in biological systems. humanspecificresearch.orguninet.eduhilarispublisher.comnih.govresearchgate.net Transcriptomic analysis has been used to identify pathways and target genes perturbed by Kushen or CKI. pubmed.proresearchgate.net Future studies can utilize these technologies to identify biomarkers of this compound activity, understand the complex network of molecular changes induced by this compound, and predict responders to this compound-based interventions. uninet.eduhilarispublisher.comresearchgate.net Integrating data from different omics layers will provide a holistic view of this compound's effects and help in identifying key regulatory nodes and pathways. uninet.eduresearchgate.net This approach can also help in identifying potential off-target effects and understanding the variability in response to this compound.

Sustainable Production and Biocatalytic Approaches for this compound and Derivatives

Ensuring a sustainable supply of this compound for research and potential therapeutic use requires exploring efficient and environmentally friendly production methods. Traditional extraction from natural sources may face limitations related to resource availability and environmental impact. iajesm.in Biocatalytic approaches, utilizing enzymes or engineered microorganisms, offer a promising avenue for the sustainable synthesis of this compound and its derivatives. iajesm.inresearchgate.nettudelft.nlnih.govresearchgate.net These methods can operate under milder conditions, reduce waste generation, and offer increased selectivity compared to traditional chemical synthesis. iajesm.intudelft.nl Future research should focus on identifying or engineering enzymes capable of catalyzing key steps in this compound biosynthesis or modification. Developing engineered biosynthetic pathways could enable the production of this compound and novel derivatives in controlled and scalable systems. researchgate.net This would not only ensure a sustainable supply but also facilitate the generation of diverse this compound analogs for structure-activity relationship studies.

Q & A

Basic Research Questions